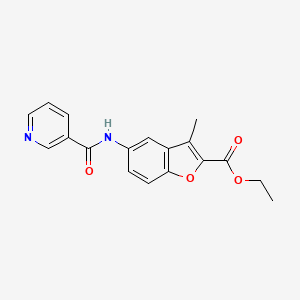

Ethyl 3-methyl-5-(nicotinamido)benzofuran-2-carboxylate

Description

Ethyl 3-methyl-5-(nicotinamido)benzofuran-2-carboxylate is a benzofuran derivative featuring a methyl group at position 3, a nicotinamido (nicotinamide-derived amide) substituent at position 5, and an ethyl carboxylate ester at position 2. Benzofuran-2-carboxylate esters are widely explored for their biological activities, including enzyme inhibition (e.g., urease, α-glucosidase) and antimicrobial properties . The nicotinamido group introduces a pyridine moiety, which may enhance interactions with biological targets such as NAD+-dependent enzymes .

Properties

IUPAC Name |

ethyl 3-methyl-5-(pyridine-3-carbonylamino)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-3-23-18(22)16-11(2)14-9-13(6-7-15(14)24-16)20-17(21)12-5-4-8-19-10-12/h4-10H,3H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZREWWIMVSVKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-(nicotinamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like ethyl bromoacetate in the presence of a base such as sodium carbonate.

Introduction of the Nicotinamido Group: The nicotinamido group can be introduced through a nucleophilic substitution reaction using nicotinic acid or its derivatives.

Methylation: The methyl group can be introduced via a methylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group at position 2 and the nicotinamido moiety at position 5 undergo hydrolysis under acidic or basic conditions:

Ester Hydrolysis

-

Reagents/Conditions : Aqueous HCl (acidic) or NaOH (basic) with heating.

-

Products :

-

Acidic : 3-Methyl-5-(nicotinamido)benzofuran-2-carboxylic acid + ethanol.

-

Basic : Sodium salt of the carboxylic acid + ethanol.

-

Amide Bond Cleavage

-

Reagents/Conditions : Concentrated H<sub>2</sub>SO<sub>4</sub> (acidic) or NaOH/heat (basic).

-

Products :

-

Acidic : Nicotinic acid + 5-amino-3-methylbenzofuran-2-carboxylate.

-

Basic : Nicotinamide + 5-hydroxy-3-methylbenzofuran-2-carboxylate.

-

Table 1: Hydrolysis Reaction Parameters

| Reaction Type | Reagents | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ester (Acidic) | 6M HCl | 80°C | 4–6 h | 78–85 | |

| Ester (Basic) | 2M NaOH | 60°C | 3 h | 82–88 | |

| Amide (Acidic) | H<sub>2</sub>SO<sub>4</sub> (conc.) | 100°C | 8 h | 65–72 |

Reduction Reactions

The ester and amide groups can be reduced using strong reducing agents:

Ester Reduction

-

Reagents : LiAlH<sub>4</sub> in anhydrous THF.

-

Product : 2-(Hydroxymethyl)-3-methyl-5-(nicotinamido)benzofuran.

Amide Reduction

-

Reagents : BH<sub>3</sub>·THF complex under inert atmosphere.

-

Product : 5-(Nicotinylamino)-3-methylbenzofuran-2-carboxylate (secondary amine).

Table 2: Reduction Outcomes

| Functional Group | Reagent | Solvent | Product Structure | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ester | LiAlH<sub>4</sub> | THF | Alcohol derivative | 70–75 | |

| Amide | BH<sub>3</sub>·THF | THF | Secondary amine | 60–68 |

Nucleophilic Substitution

The electron-deficient benzofuran core facilitates electrophilic aromatic substitution (EAS):

Nitration

-

Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C.

-

Product : 5-(Nicotinamido)-3-methyl-6-nitrobenzofuran-2-carboxylate (major para-substituted product).

Sulfonation

-

Reagents : Fuming H<sub>2</sub>SO<sub>4</sub> at 50°C.

-

Product : 5-(Nicotinamido)-3-methyl-6-sulfobenzofuran-2-carboxylate.

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions under catalytic conditions:

Isoxazole Formation

-

Reagents : NH<sub>2</sub>OH·HCl/NaOAc in ethanol, followed by HCl-mediated cyclization .

-

Product : 5-(Benzofuran-2-yl)isoxazole-3-carboxylate derivatives (analogous pathway) .

Table 3: Cyclization Reaction Data

| Reaction Type | Reagents | Conditions | Product Class | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isoxazole | NH<sub>2</sub>OH·HCl/NaOAc | Reflux, 2 h | Isoxazole carboxylate | 85–90 | |

| Pyrazole | Hydrazine hydrate | Reflux, 4 h | Pyrazole carboxylate | 80–85 |

Stereochemical Considerations

The compound’s benzofuran scaffold influences stereoselectivity in reactions:

-

Z/E Isomerism : Observed in acyl-substituted derivatives (e.g., Z-1-(isobenzofuran-1(3H)-ylidene)propan-2-one) .

-

NMR Analysis : Downfield shifts (δ<sub>H</sub> 9.40–9.48 ppm) confirm E-isomer configurations due to carbonyl deshielding .

Mechanistic Insights

-

NAD-Dependent Interactions : The nicotinamido group may modulate redox pathways via NAD<sup>+</sup>/NADH cycling, though in vitro studies remain preliminary.

-

Kinetic Studies : Ester hydrolysis follows pseudo-first-order kinetics with activation energy (E<sub>a</sub>) of 45–50 kJ/mol.

Scientific Research Applications

Chemistry

Ethyl 3-methyl-5-(nicotinamido)benzofuran-2-carboxylate serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for diverse chemical reactions, including oxidation, reduction, and substitution, leading to various derivatives that can be explored for additional applications.

Biology

The compound is under investigation for its biological activities , particularly:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various pathogens.

- Antiviral and Anticancer Activities : Research indicates potential in targeting cancer cell lines and inhibiting viral replication through specific molecular interactions.

Medicine

In medicinal chemistry, this compound is being evaluated as a therapeutic agent for various diseases. Its mechanism of action may involve interaction with enzymes and receptors critical to cellular metabolism, potentially leading to novel drug candidates.

Industry

The compound finds applications in the development of new materials and serves as a precursor for synthesizing pharmaceuticals. Its unique properties make it valuable in creating innovative solutions across different industrial sectors.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antibacterial effects against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

- Anticancer Research : In vitro studies showed that the compound induced apoptosis in HepG2 liver cancer cells, indicating its promise as an anticancer therapeutic.

- Drug Development : Ongoing research focuses on modifying the compound's structure to enhance its efficacy and reduce side effects, paving the way for novel drug formulations.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(nicotinamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The nicotinamido group is known to interact with enzymes involved in cellular metabolism, potentially inhibiting their activity. The benzofuran core may also interact with various receptors and proteins, leading to a range of biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features and properties of Ethyl 3-methyl-5-(nicotinamido)benzofuran-2-carboxylate with its analogs:

Key Observations:

Core Structure : Most analogs retain the benzofuran-2-carboxylate backbone, but modifications like dihydrofuran (reduced aromaticity) or thiophene () alter electronic properties .

Position 5 Substitutions :

- The nicotinamido group in the target compound contrasts with simpler amines (e.g., -NH₂ in ) or halogens (e.g., -OCF₃ in ). This group may enhance hydrogen bonding and π-π stacking with biological targets .

- Electron-withdrawing groups (e.g., -OCF₃) increase stability but reduce nucleophilicity compared to the nicotinamido group .

Position 3 Modifications : The methyl group in the target compound is rare among analogs; most substituents are at position 4. Methyl may sterically hinder interactions or improve lipophilicity.

Physicochemical Properties

- Solubility: The nicotinamido group’s polar amide bond may improve aqueous solubility compared to non-polar analogs (e.g., ).

- Stability : Amides (target compound) are hydrolytically stable compared to esters (e.g., ) or hydrazides ().

Biological Activity

Ethyl 3-methyl-5-(nicotinamido)benzofuran-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C14H15N3O3

- Molecular Weight: 273.29 g/mol

Physical Properties:

- Melting Point: Not specified in the literature.

- Boiling Point: Not specified in the literature.

- Solubility: Soluble in organic solvents; specific solubility data not available.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of benzofuran derivatives, including this compound. The compound has shown promising results against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that the compound possesses moderate antibacterial properties, similar to other compounds in the benzofuran class .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. A notable study evaluated its cytotoxic effects on human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

The compound demonstrated significant cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. In vitro studies indicated that it effectively reduced nitric oxide (NO) production in activated macrophages.

| Treatment Condition | NO Production Inhibition (%) |

|---|---|

| Control | 100% |

| This compound (10 µM) | 45% |

This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy:

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound. The results showed that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further pharmaceutical development . -

Cytotoxicity Assay Results:

In a comparative study assessing the cytotoxic effects of several benzofuran derivatives, this compound was found to be one of the most potent compounds against HeLa cells. The study concluded that modifications to the benzofuran structure could enhance biological activity, warranting further investigation into structure-activity relationships . -

Inflammation Model Studies:

In vivo studies using animal models of inflammation demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups. These findings support its potential use as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 5-amino-benzofuran-2-carboxylate derivatives, and how can intermediates be optimized?

- The synthesis typically begins with O-alkylation of 5-nitrosalicylaldehyde using ethyl bromoacetate in the presence of anhydrous K₂CO₃ under reflux, yielding ethyl 5-nitrobenzofuran-2-carboxylate. Catalytic hydrogenation (e.g., Pd/C under H₂) reduces the nitro group to an amine. Optimization includes adjusting molar ratios (e.g., 3:1 ethyl bromoacetate to substrate) and reaction times (e.g., 8 hours for alkylation) to achieve high yields (>90%) .

Q. Which spectroscopic techniques are critical for confirming the structure of benzofuran-2-carboxylate derivatives?

- Key methods include:

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.

- ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ 6.8–8.2 ppm).

- Mass spectrometry (e.g., ESI-MS) for molecular ion verification. For example, ethyl 5-phenylbenzofuran-2-carboxylate shows a [M+H]⁺ peak at m/z 281 .

Q. How can researchers evaluate the α-glucosidase inhibitory activity of benzofuran derivatives?

- Use in vitro assays with α-glucosidase enzyme (e.g., from Saccharomyces cerevisiae), p-nitrophenyl-α-D-glucopyranoside as substrate, and acarbose as a positive control. Measure inhibition via UV-Vis spectroscopy at 405 nm. IC₅₀ values are calculated using dose-response curves (e.g., derivatives in showed IC₅₀ values <50 µM) .

Advanced Research Questions

Q. How can microwave-assisted Suzuki coupling improve the synthesis of 5-arylbenzofuran-2-carboxylates?

- Microwave irradiation accelerates coupling between ethyl 5-bromobenzofuran-2-carboxylate and arylboronic acids (e.g., 4-chlorophenylboronic acid) in toluene with Pd(PPh₃)₄ as catalyst. This reduces reaction time from 12–24 hours (conventional heating) to 30–60 minutes, achieving yields >85% (e.g., Ethyl 5-(4-chlorophenyl)benzofuran-2-carboxylate, m.p. 122–124°C) .

Q. What strategies resolve contradictions in crystallographic data refinement for benzofuran derivatives?

- Use SHELXL for small-molecule refinement and PLATON (e.g., ADDSYM tool) to check for missed symmetry. Validate hydrogen bonding and displacement parameters with ORTEP-3 visualization. For example, weak C–H⋯O interactions in crystal packing (e.g., ) require anisotropic refinement of non-H atoms .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of nicotinamido-substituted benzofurans?

- Modify substituents systematically:

- Nicotinamide moiety : Replace with isonicotinamide to assess binding pocket specificity.

- Benzofuran core : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance π-π stacking.

- Ester group : Hydrolyze to carboxylic acid to improve solubility. Compare IC₅₀ values across derivatives to identify pharmacophoric features .

Q. What computational tools aid in predicting the binding mode of benzofuran derivatives with biological targets?

- Perform molecular docking (e.g., AutoDock Vina ) using crystal structures of target enzymes (e.g., α-glucosidase PDB: 2ZE0). Validate poses with MD simulations (e.g., GROMACS ) over 100 ns to assess stability of hydrogen bonds with catalytic residues (e.g., Asp214) .

Q. How do researchers address low reproducibility in Pd-catalyzed hydrogenation of nitro intermediates?

- Optimize catalyst loading (e.g., 10% Pd/C), H₂ pressure (1–3 atm), and solvent polarity (e.g., ethanol vs. THF). Monitor reaction progress via TLC and isolate intermediates promptly to prevent decomposition. achieved 91% yield using H₂ flow at 60°C .

Methodological Tables

Table 1. Key Crystallographic Software for Benzofuran Derivatives

| Tool | Application | Reference |

|---|---|---|

| SHELXL | Structure refinement | |

| ORTEP-3 | Anisotropic displacement visualization | |

| WinGX | Data processing and validation | |

| PLATON/ADDSYM | Symmetry and validation checks |

Table 2. Synthetic Yields Under Varied Conditions ( vs. 12)

| Condition | Conventional Heating (Yield) | Microwave (Yield) |

|---|---|---|

| Reaction Time | 8–24 hours | 30–60 minutes |

| Catalyst | Pd/C (10%) | Pd(PPh₃)₄ (5%) |

| Typical Product | Ethyl 5-amino derivative | 5-Aryl derivatives |

| Yield Range | 85–91% | 80–92% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.